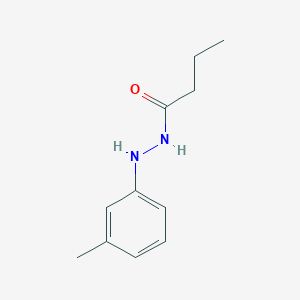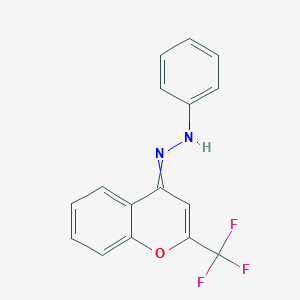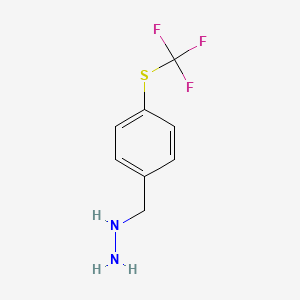
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a chemical compound with the molecular formula C19H20FNO2 It is known for its unique structure, which includes a fluoroquinoline moiety attached to a cyclohexyl group via an ethyl acetate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate typically involves the following steps:
Formation of the Fluoroquinoline Intermediate: The fluoroquinoline moiety is synthesized through a series of reactions starting from readily available precursors
Cyclohexylation: The fluoroquinoline intermediate is then reacted with a cyclohexylating agent to form the cyclohexyl derivative.
Esterification: The final step involves the esterification of the cyclohexyl derivative with ethyl acetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroquinoline moiety to its corresponding amine or alcohol derivatives.
Substitution: The fluoroquinoline ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The fluoroquinoline moiety can interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to its antimicrobial activity.
Pathways: The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can be compared with other fluoroquinoline derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, and Moxifloxacin.
Uniqueness: Unlike other fluoroquinolines, this compound has a cyclohexyl group, which may confer unique pharmacokinetic and pharmacodynamic properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C19H22FNO2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate |
InChI |
InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3 |
InChI-Schlüssel |
QDLYWXDVXDNKRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)


![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
